molecular formula C16H18N2S B12705864 N-Demethylpromethazine, (R)- CAS No. 146565-76-6

N-Demethylpromethazine, (R)-

Cat. No.: B12705864
CAS No.: 146565-76-6
M. Wt: 270.4 g/mol
InChI Key: IJOZCCILCJIHOA-GFCCVEGCSA-N
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Description

N-Demethylpromethazine, ®- is a chiral derivative of promethazine, a well-known phenothiazine derivative. Promethazine is primarily used as an antihistamine, antiemetic, and sedative. N-Demethylpromethazine, ®- is one of the primary metabolites of promethazine, formed through the demethylation process. This compound retains some of the pharmacological properties of promethazine and is of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethylpromethazine, ®- typically involves the demethylation of promethazine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in an appropriate solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure the selective removal of the methyl group.

Industrial Production Methods

Industrial production of N-Demethylpromethazine, ®- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Demethylpromethazine, ®- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: N-Demethylpromethazine, ®- can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-Demethylpromethazine, ®- has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of promethazine metabolites.

    Biology: Studied for its binding affinity to various biological targets, including human serum albumin.

    Medicine: Investigated for its pharmacological properties, including antihistamine and antiemetic effects.

    Industry: Used in the development of new pharmaceutical formulations and as an intermediate in the synthesis of other compounds.

Mechanism of Action

N-Demethylpromethazine, ®- exerts its effects by interacting with various molecular targets, including histamine H1 receptors and muscarinic receptors. By blocking these receptors, it can inhibit the action of histamine and acetylcholine, leading to its antihistamine and anticholinergic effects. The compound also affects dopaminergic pathways, contributing to its sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Promethazine: The parent compound, widely used as an antihistamine and antiemetic.

    N-Demethylpromethazine, (S)-: The enantiomer of N-Demethylpromethazine, ®-.

    Promethazine N-oxide: An oxidized derivative of promethazine.

Uniqueness

N-Demethylpromethazine, ®- is unique due to its specific chiral configuration, which can influence its binding affinity and pharmacological effects. This enantiomeric form may exhibit different biological activities compared to its (S)-enantiomer or other derivatives, making it a valuable compound for research and development in various fields.

Properties

CAS No.

146565-76-6

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

(2R)-N-methyl-1-phenothiazin-10-ylpropan-2-amine

InChI

InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3/t12-/m1/s1

InChI Key

IJOZCCILCJIHOA-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)NC

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC

Origin of Product

United States

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